Product packaging for Fmoc-D-Phe(3,4-DiCl)-OH(Cat. No.:CAS No. 177966-58-4)

Fmoc-D-Phe(3,4-DiCl)-OH

Cat. No.: B557932
CAS No.: 177966-58-4
M. Wt: 456.3 g/mol
InChI Key: QNVHCYWPXIGFGN-JOCHJYFZSA-N
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Description

Significance of Unnatural Amino Acids as Modulators of Peptide Properties and Function

The incorporation of UAAs into peptide sequences is a powerful strategy to modulate their physicochemical and biological properties. nih.gov This approach allows for the rational design of peptides with enhanced stability, activity, and selectivity.

Unnatural amino acids are widely employed as chiral building blocks and molecular scaffolds in the construction of combinatorial libraries for drug discovery. nih.govscispace.comresearchgate.netsigmaaldrich.com Their diverse side chains and stereochemistries allow for the creation of unique three-dimensional structures, which can be used to probe biological systems and develop novel therapeutic agents. sigmaaldrich.comnih.gov The ability to introduce UAAs at specific sites within a peptide or protein has become an invaluable molecular tool in protein engineering. nih.gov

A primary application of UAAs is to enhance the biostability of peptides. qyaobio.com Natural peptides are often susceptible to rapid degradation by proteases, limiting their therapeutic potential. The incorporation of UAAs, which are not typically recognized by enzymes, can significantly increase a peptide's resistance to proteolysis. qyaobio.comcpcscientific.com

Furthermore, the modification of amino acid side chains through the use of UAAs can profoundly influence a peptide's interaction with its biological target. sigmaaldrich.com These modifications can lead to improved receptor binding affinity and selectivity, allowing for the development of more potent and targeted drugs. qyaobio.com By altering the shape, size, and electronic properties of a peptide, researchers can fine-tune its activity, potentially converting an agonist into an antagonist or vice versa. qyaobio.com

Overview of Halogenated Phenylalanine Derivatives in Academic Research

Halogenated phenylalanine derivatives, including Fmoc-3,4-dichloro-D-phenylalanine, represent a specific class of UAAs that have been the subject of considerable research. The introduction of halogen atoms onto the phenyl ring of phenylalanine can have significant effects on the resulting peptide's properties.

Halogenation of the aromatic side chain of phenylalanine alters both its steric and electronic properties. nih.govscispace.com The size of the halogen atom (from fluorine to iodine) and its position on the phenyl ring can modulate hydrophobic and aromatic-aromatic interactions within a peptide or between a peptide and its receptor. nih.govresearchgate.net Increasing the degree of halogenation can enhance the strength of stacking interactions. scispace.com

From an electronic standpoint, halogen atoms are electron-withdrawing, which can alter the charge distribution of the aromatic ring. nih.gov This can influence cation-π interactions, which are important for ligand binding in many biological systems. nih.gov For instance, studies have shown that serial fluorination of a phenylalanine residue can systematically decrease its cation-π binding ability. nih.gov The introduction of halogens can also impact the folding properties and secondary structure propensity of peptides. nih.gov

While L-amino acids are the predominant enantiomers in nature, D-amino acids play crucial roles in various biological contexts and are valuable tools in peptide design. nih.govbiopharmaspec.com The incorporation of D-amino acids into a peptide sequence introduces significant conformational constraints and can induce specific secondary structures, such as β-turns and hairpins. researchgate.netias.ac.inrsc.org

A key advantage of using D-amino acids is the increased resistance of the resulting peptides to proteolytic degradation. biopharmaspec.comnih.gov This enhanced stability is a critical factor in the development of peptide-based therapeutics. pnas.org Furthermore, the specific stereochemistry of a D-amino acid can be essential for receptor recognition and biological activity. mdpi.com In some cases, the substitution of an L-amino acid with its D-enantiomer can dramatically alter the pharmacological profile of a peptide. The use of D-amino acids is therefore a critical strategy in the design of novel and effective non-proteinogenic peptides. ias.ac.in

Data Tables

Physicochemical Properties of Fmoc-3,4-dichloro-D-phenylalanine

PropertyValue
CAS Number177966-58-4
Molecular FormulaC₂₄H₁₉Cl₂NO₄
Molecular Weight456.32 g/mol
AppearanceWhite to off-white powder
Purity≥96.0% (HPLC)
Storage Temperature2-8°C

Source: sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H19Cl2NO4 B557932 Fmoc-D-Phe(3,4-DiCl)-OH CAS No. 177966-58-4

Properties

IUPAC Name

(2R)-3-(3,4-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19Cl2NO4/c25-20-10-9-14(11-21(20)26)12-22(23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVHCYWPXIGFGN-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C=C4)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901167686
Record name 3,4-Dichloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901167686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177966-58-4
Record name 3,4-Dichloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177966-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dichloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901167686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Fmoc 3,4 Dichloro D Phenylalanine and Its Strategic Incorporation into Peptide Architectures

Advanced Synthetic Approaches to D-Phenylalanine Derivatives

The synthesis of Fmoc-3,4-dichloro-D-phenylalanine begins with the preparation of the D-enantiomer of 3,4-dichlorophenylalanine. This is a critical step that dictates the stereochemistry of the final building block.

Achieving high enantioselectivity in the synthesis of D-phenylalanine analogues is a key challenge. Several advanced strategies have been developed to address this, including asymmetric hydrogenation and enzymatic resolutions.

Furthermore, catalytic enantioselective dihalogenation reactions have emerged as a potent tool for creating carbon-halogen stereocenters. nih.govnih.gov While often applied to the synthesis of natural products, these methods hold promise for the synthesis of halogenated amino acid precursors. nih.govnih.gov Enzymatic synthesis has also been employed to produce halogenated L-phenylalanine derivatives, which could potentially be adapted for the synthesis of D-enantiomers. nih.govresearchgate.net

Method Description Key Features Reference
Asymmetric HydrogenationCatalytic hydrogenation of a dehydroamino acid precursor using a chiral catalyst.High enantioselectivity, applicable to various substituted phenylalanines. nih.gov
Enzymatic ResolutionSeparation of a racemic mixture using an enzyme that selectively acts on one enantiomer.High specificity, can yield high enantiomeric purity. researchgate.net
Catalytic Enantioselective DihalogenationFormation of carbon-halogen bonds with stereochemical control using a chiral catalyst.Direct introduction of halogens with stereocontrol. nih.govnih.gov

The demand for non-proteinogenic amino acids in drug discovery and materials science has spurred the development of innovative synthetic routes. thieme-connect.com These methods aim to provide access to a wide diversity of "unnatural" amino acids with high efficiency and stereocontrol. nature.com

One notable approach is the organocatalytic Mannich-type reaction, which has been used for the enantioselective synthesis of α-amino acids. rsc.orgrsc.org This method involves the addition of a nucleophile to an N-protected aldimine, catalyzed by a bifunctional tertiary amine-squaramide catalyst, to produce adducts that can be converted to the desired amino acids. rsc.orgrsc.org Another strategy relies on the use of bench-stable (ald)imine surrogates for the direct asymmetric synthesis of non-proteinogenic α-amino acids. thieme-connect.com

Nitrene-mediated C-H amination is another powerful tool for the stereocontrolled introduction of C-N bonds. nature.com A recently developed two-step method utilizes a stereocontrolled 1,3-nitrogen shift from a carboxylic acid oxygen to the α-carbon, catalyzed by a transition metal, to synthesize a variety of unnatural α-amino acids. nature.com Additionally, methods for the stereoselective synthesis of β-deuterated amino acids have been developed, which are valuable for mechanistic studies. doi.org

Synthetic Strategy Catalyst/Reagent Key Transformation Reference
Organocatalytic Mannich-Type ReactionBifunctional tertiary amine-squaramideEnantioselective addition to N-protected aldimines rsc.orgrsc.org
(Ald)imine SurrogatesVarious bench-stable surrogatesDirect asymmetric functionalization thieme-connect.com
Nitrene-Mediated C-H AminationRuthenium or iron catalystStereocontrolled 1,3-nitrogen shift nature.com
Asymmetric AlkylationChiral glycine (B1666218) equivalentAlkylation with an electrophile doi.org

Solid-Phase Peptide Synthesis (SPPS) Utilizing Fmoc-3,4-dichloro-D-phenylalanine

Once synthesized and protected with the Fmoc group, Fmoc-3,4-dichloro-D-phenylalanine serves as a valuable building block in SPPS. chemimpex.com SPPS is a widely used technique for the chemical synthesis of peptides, involving the sequential addition of protected amino acids to a growing peptide chain attached to a solid support. vapourtec.commerckmillipore.com

Fmoc chemistry is the predominant method used in SPPS due to its milder reaction conditions compared to the older Boc/Benzyl approach. altabioscience.com The Fmoc group protects the α-amino group of the incoming amino acid and is stable to the acidic conditions often used for side-chain deprotection. altabioscience.com It is, however, readily cleaved by a base, typically piperidine, allowing for the stepwise elongation of the peptide chain. altabioscience.comnih.gov

This principle applies equally to the incorporation of non-proteinogenic amino acids like Fmoc-3,4-dichloro-D-phenylalanine. uni-bonn.de The use of Fmoc-protected unnatural amino acids allows for their seamless integration into standard SPPS protocols. uni-bonn.de The orthogonality of the Fmoc group ensures that the side-chain protecting groups of other amino acids in the sequence remain intact during the deprotection of the α-amino group. peptide.com

To overcome these challenges, various coupling reagents have been developed to facilitate the formation of the amide bond. sigmaaldrich.com These reagents, such as HBTU, HATU, and COMU, convert the carboxylic acid of the incoming Fmoc-amino acid into a more reactive species. sigmaaldrich.com Optimization of coupling conditions, including the choice of solvent and the use of additives like HOBt or Oxyma Pure, can also improve efficiency and minimize side reactions. nih.govrsc.org

Common side reactions in Fmoc-SPPS include racemization, aspartimide formation, and diketopiperazine formation. nih.govnih.goviris-biotech.de Racemization can be a particular concern for certain amino acids, especially when using microwave-assisted SPPS at elevated temperatures. nih.gov Strategies to mitigate these side reactions include using optimized coupling reagents, controlling the reaction temperature, and employing specific protecting groups or additives. nih.goviris-biotech.de For instance, the addition of HOBt to the deprotection solution can reduce aspartimide formation. nih.gov

Side Reaction Cause Mitigation Strategy Reference
RacemizationActivation of the carboxylic acid, especially at high temperatures.Use of optimized coupling reagents, lower coupling temperatures, addition of hindered amines. nih.govresearchgate.net
Aspartimide FormationBase-catalyzed cyclization of aspartic acid residues.Addition of HOBt to the deprotection solution, use of piperazine (B1678402) instead of piperidine. nih.govnih.gov
Diketopiperazine FormationIntramolecular cyclization of the N-terminal dipeptide.Use of dipeptide building blocks, use of specific resins. iris-biotech.de

The incorporation of halogenated D-phenylalanine derivatives into complex peptide sequences follows the general principles of Fmoc-SPPS. merckmillipore.com However, the unique properties of these unnatural amino acids may require specific considerations. The increased hydrophobicity of halogenated phenylalanines can influence the solubility and aggregation propensity of the growing peptide chain. researchgate.netnih.gov

Strategic placement of the halogenated residue within the peptide sequence is crucial for achieving the desired biological activity or structural properties. The introduction of chlorine atoms can enhance protease stability and modulate protein-protein interactions. mdpi.com For example, the incorporation of chlorinated phenylalanine analogues into the honeybee peptide jelleine-1 resulted in increased in vitro activity. mdpi.com

The successful synthesis of peptides containing halogenated D-phenylalanine relies on the careful selection of coupling reagents and conditions to ensure complete incorporation without significant side reactions. Monitoring the coupling reaction, for example with the ninhydrin (B49086) test, can help to ensure that each step proceeds to completion. nih.gov The final cleavage of the peptide from the resin and removal of side-chain protecting groups is typically achieved using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers. merckmillipore.com

Conformational and Supramolecular Impact of Fmoc 3,4 Dichloro D Phenylalanine Within Peptide Systems

Influence of 3,4-Dichloro Substitution on Intramolecular and Intermolecular Interactions

The presence of two chlorine atoms on the phenyl ring of phenylalanine profoundly alters its interaction profile within a peptide. These changes stem from the combined effects of halogen bonding, modified aromatic stacking, and altered hydrophobicity, which collectively influence the peptide's conformational landscape and its ability to form larger assemblies.

Elucidation of Aromatic π-π Stacking and Halogen Bonding Contributions to Peptide Conformation

The substitution of hydrogen with chlorine atoms on the aromatic ring of phenylalanine modifies the electron distribution of the ring, thereby influencing its π-π stacking interactions. These interactions are crucial for the stabilization of various peptide secondary structures and for directing supramolecular assembly. researchgate.net The chlorine atoms, being electron-withdrawing, can alter the quadrupole moment of the aromatic ring, leading to different geometries and strengths of π-π stacking compared to unsubstituted phenylalanine.

Furthermore, the chlorine atoms can participate in halogen bonding, a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. researchgate.netchemrxiv.org In peptide systems, potential Lewis bases include backbone carbonyl oxygens and the side chains of residues like serine, threonine, and aspartic acid. Halogen bonding can act as a directional force, influencing the local conformation of the peptide chain and providing an additional layer of control over the three-dimensional structure. researchgate.netmdpi.com The interplay between π-π stacking and halogen bonding can be cooperative, leading to the formation of specific and stable supramolecular architectures. researchgate.netchemrxiv.org

Modulation of Hydrophobic Interactions and Electronic Frameworks within Peptide Assemblies

The electronic framework of the peptide is also significantly modulated by the dichloro substitution. The electron-withdrawing nature of the chlorine atoms alters the electronic properties of the phenyl ring, which can in turn influence the reactivity and interaction potential of the entire peptide. This modification can affect interactions with other molecules, such as receptors or enzymes, and can be a key factor in the design of peptide-based therapeutics. chemimpex.com

Stereochemical Effects of D-Configuration on Peptide Secondary and Tertiary Structures

The incorporation of a D-amino acid into a peptide chain composed primarily of L-amino acids introduces a significant local perturbation in the backbone conformation. This stereochemical alteration has profound effects on the secondary and tertiary structures of peptides, as well as their self-assembly behavior. frontiersin.orgmdpi.com

Induction and Stabilization of Helical and β-Sheet Propensities

The introduction of a D-amino acid can disrupt or destabilize helical structures, such as the α-helix, by inducing a kink in the peptide backbone. frontiersin.org The extent of this destabilization is dependent on the specific D-amino acid and its position within the peptide sequence. nih.gov However, D-amino acids can also be strategically employed to promote specific turn structures, such as β-turns, which are crucial for the formation of β-sheet structures. For instance, a D-amino acid can facilitate the formation of a type I' or type II' β-turn, which can nucleate the formation of a β-hairpin, a common motif in β-sheet-rich structures.

The alternating arrangement of L- and D-amino acids can lead to the formation of unique secondary structures where the side chains are segregated to one side of the peptide backbone, creating an amphiphilicity that can drive self-assembly. frontiersin.org

Directing Mechanisms in Peptide Self-Assembly and Ordered Nanostructure Formation

The stereochemistry of the constituent amino acids is a critical factor in directing the self-assembly of peptides into ordered nanostructures. acs.orgbiorxiv.org The introduction of a D-amino acid can influence the chirality of the resulting assembly and can be used to control the morphology of the nanostructures formed, which can range from nanofibers and nanotubes to vesicles and hydrogels. biorxiv.orgnih.govrsc.org

The presence of a D-amino acid can affect the packing of peptides within an assembly due to stereospecific interactions. frontiersin.org This can lead to different aggregation pathways and final morphologies compared to the corresponding all-L-peptide. For example, single D-amino acid substitutions have been shown to slow down or suppress the aggregation of peptides into β-sheeted assemblies. nih.gov This ability to modulate aggregation is crucial in the design of peptide-based materials and therapeutics, where controlling self-assembly is paramount. acs.org The stereochemistry of carrier peptides has also been shown to influence their interaction with and delivery of therapeutic molecules like insulin. nih.gov

Advanced Spectroscopic and Analytical Techniques for Structural Characterization of Modified Peptides

A variety of advanced analytical and spectroscopic techniques are employed to characterize the detailed structure of peptides containing modified amino acids like Fmoc-3,4-dichloro-D-phenylalanine. These methods provide insights into the primary, secondary, and higher-order structures of the peptides.

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are fundamental techniques for assessing the purity and stability of modified peptides. ijsra.netresearchgate.net Mass spectrometry (MS), including techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), is essential for determining the molecular weight and confirming the amino acid sequence. ijsra.netnih.govbiopharmaspec.com

Circular dichroism (CD) spectroscopy is a powerful tool for analyzing the secondary structure of peptides in solution. nih.govbiopharmaspec.com By measuring the differential absorption of left and right circularly polarized light, CD can provide information on the proportions of α-helix, β-sheet, and random coil conformations. Fourier-transform infrared (FTIR) spectroscopy is another valuable technique that probes the vibrational frequencies of the peptide backbone, offering complementary information on secondary structure. biopharmaspec.com

Nuclear magnetic resonance (NMR) spectroscopy, particularly two-dimensional (2D) NMR techniques, provides high-resolution structural information, including through-bond and through-space correlations between atoms. This allows for the detailed determination of the three-dimensional structure of the peptide in solution. ijsra.netbiopharmaspec.com For solid-state characterization, X-ray crystallography can provide atomic-level detail of the peptide's conformation and its packing in a crystal lattice. mdpi.com

Table of Analytical Techniques for Modified Peptide Characterization:

TechniqueInformation Provided
High-Performance Liquid Chromatography (HPLC) Purity, stability, and quantification. ijsra.netresearchgate.net
Mass Spectrometry (MS) Molecular weight, amino acid sequence, and post-translational modifications. ijsra.netnih.govbiopharmaspec.com
Circular Dichroism (CD) Spectroscopy Secondary structure content (α-helix, β-sheet, random coil). nih.govbiopharmaspec.com
Fourier-Transform Infrared (FTIR) Spectroscopy Secondary structure through vibrational modes of the peptide backbone. biopharmaspec.com
Nuclear Magnetic Resonance (NMR) Spectroscopy High-resolution 3D structure, dynamics, and intermolecular interactions. ijsra.netbiopharmaspec.com
X-ray Crystallography Atomic-resolution 3D structure in the solid state. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Intermolecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the solution-state conformation and intermolecular interactions of peptides containing Fmoc-3,4-dichloro-D-phenylalanine. Through-bond and through-space correlations provide detailed insights into the local environment of each atom.

Key Research Findings:

Conformational Preferences: 1D and 2D NMR experiments, including COSY, TOCSY, and NOESY, are used to assign proton and carbon signals and to determine the torsional angles (φ, ψ) of the peptide backbone. For peptides incorporating D-amino acids, these studies can reveal altered backbone geometries compared to their all-L-peptide counterparts. nih.gov The presence of the bulky dichlorophenyl group in Fmoc-3,4-dichloro-D-phenylalanine can restrict the conformational freedom of the peptide chain, favoring specific secondary structures.

Intermolecular Interactions: Nuclear Overhauser Effect (NOE) data from NOESY and ROESY experiments are particularly valuable for identifying close spatial proximities between protons, both within the same molecule (intramolecular) and between different molecules (intermolecular). In the context of self-assembling peptides, the observation of intermolecular NOEs between the aromatic protons of the Fmoc group and the dichlorophenyl ring, or between adjacent peptide backbones, provides direct evidence of the specific interactions driving the assembly process. researchgate.net For instance, studies on similar Fmoc-amino acid systems have shown characteristic NOE cross-peaks that confirm the role of π-π stacking between Fmoc groups and hydrophobic interactions in hydrogel formation. researchgate.net

Solvent Exposure and Hydrogen Bonding: The chemical shifts of amide protons are sensitive to their environment. Amide protons involved in intramolecular hydrogen bonds or buried within a folded structure exhibit distinct chemical shifts and temperature coefficients compared to those exposed to the solvent. This information is crucial for delineating the hydrogen-bonding network that stabilizes the peptide's secondary and tertiary structure.

NMR Technique Information Gained for Fmoc-3,4-dichloro-D-phenylalanine Peptides Typical Observations
1D ¹H NMR Provides initial information on the chemical environment of protons.Amide proton signals can indicate hydrogen bonding. Aromatic signals from Fmoc and dichlorophenyl groups can show shifts upon aggregation. acs.org
2D COSY/TOCSY Establishes through-bond scalar coupling networks for amino acid spin system identification.Confirms the sequence of amino acids within the peptide chain.
2D NOESY/ROESY Identifies through-space proximity of protons (< 5 Å).Reveals intramolecular contacts defining local conformation and intermolecular contacts indicating aggregation interfaces and π-π stacking. researchgate.net
Diffusion Ordered Spectroscopy (DOSY) Measures the translational diffusion of molecules, providing insights into oligomerization state and aggregate size.A decrease in the diffusion coefficient upon self-assembly indicates the formation of larger supramolecular structures.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, which is highly dependent on the peptide's conformational state (e.g., α-helix, β-sheet, random coil).

Key Research Findings:

Secondary Structure Content: The far-UV CD spectrum (typically 190-250 nm) of a peptide is dominated by the amide bond chromophores. The shape and magnitude of the CD signal are characteristic of the peptide's secondary structure. For peptides containing D-amino acids like 3,4-dichloro-D-phenylalanine, the resulting CD spectra are often mirror images of their L-amino acid counterparts. researchgate.net For instance, a peptide with L-amino acids forming a right-handed α-helix will show a positive band around 195 nm and negative bands at 208 and 222 nm, while its D-amino acid analogue forming a left-handed α-helix will exhibit a negative band around 195 nm and positive bands at 208 and 222 nm.

Conformational Transitions: CD spectroscopy is widely used to monitor conformational changes induced by environmental factors such as temperature, pH, or the addition of co-solvents. This is particularly relevant for studying the self-assembly of peptides containing Fmoc-3,4-dichloro-D-phenylalanine, where a transition from a random coil to a β-sheet structure often accompanies hydrogelation or fibril formation. researchgate.net

Aromatic Contributions: The aromatic side chains of phenylalanine, tyrosine, and tryptophan, as well as the Fmoc group, can contribute to the CD spectrum in both the near-UV (250-350 nm) and far-UV regions. nih.govunits.it The presence of the 3,4-dichlorophenyl group can introduce additional electronic transitions that may need to be considered when analyzing the secondary structure from the CD spectrum.

Secondary Structure Characteristic Far-UV CD Signal (for L-peptides) Expected Far-UV CD Signal (for D-peptides)
α-Helix Positive band ~195 nm, Negative bands ~208 nm and ~222 nm. mdpi.comNegative band ~195 nm, Positive bands ~208 nm and ~222 nm. researchgate.net
β-Sheet Negative band ~218 nm, Positive band ~195 nm. nih.govPositive band ~218 nm, Negative band ~195 nm. researchgate.net
Random Coil Strong negative band below 200 nm, weak positive band ~215-220 nm. nih.govStrong positive band below 200 nm, weak negative band ~215-220 nm.

Mass Spectrometry (MS) for Sequence Validation and Post-Synthetic Modification Mapping

Mass spectrometry (MS) is a cornerstone technique in peptide analysis, providing highly accurate molecular weight measurements and fragmentation data that can be used to confirm the amino acid sequence and identify any modifications.

Key Research Findings:

Sequence Verification: High-resolution mass spectrometry, often coupled with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), is used to determine the precise mass of the synthesized peptide containing Fmoc-3,4-dichloro-D-phenylalanine. The measured mass is compared to the theoretical mass calculated from the peptide's sequence, providing a primary confirmation of its identity. The characteristic isotopic pattern of the two chlorine atoms in the 3,4-dichloro-D-phenylalanine residue serves as an additional signature for verification.

Tandem MS for Sequencing (MS/MS): In tandem MS, a specific peptide ion is selected, fragmented (e.g., by collision-induced dissociation), and the masses of the resulting fragment ions are measured. uantwerpen.be This process generates a series of b- and y-ions, which correspond to fragments containing the N- and C-terminus, respectively. uantwerpen.be The mass differences between consecutive ions in a series correspond to the mass of a specific amino acid residue, allowing for de novo sequencing or confirmation of the expected sequence. pressbooks.pubscripps.edu

Post-Synthetic Modification Mapping: MS is exceptionally sensitive for detecting and localizing post-synthetic modifications. For peptides incorporating Fmoc-3,4-dichloro-D-phenylalanine, MS can verify the presence of the Fmoc protecting group and the dichlorinated phenylalanine, and can also identify any unintended modifications that may have occurred during synthesis or handling, such as oxidation.

MS Technique Application Data Output
ESI-MS / MALDI-TOF MS Determination of intact peptide molecular weight.A mass spectrum showing the mass-to-charge (m/z) ratio of the parent peptide ion. Confirms successful synthesis and purity.
Tandem MS (MS/MS) Peptide sequencing and identification of modification sites.A fragmentation spectrum showing b- and y-ion series, which allows for the deduction of the amino acid sequence. uantwerpen.be
High-Resolution MS (e.g., Orbitrap, FT-ICR) Highly accurate mass measurement for unambiguous formula determination.Provides mass measurements with ppm accuracy, enabling confident identification of the peptide and its modifications.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications

High-Performance Liquid Chromatography (HPLC) is an essential technique for both the analysis of purity and the purification of peptides containing Fmoc-3,4-dichloro-D-phenylalanine. Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide separations.

Key Research Findings:

Preparative Purification: Preparative RP-HPLC is used to isolate the target peptide from impurities generated during synthesis, such as deletion sequences, incompletely deprotected peptides, or by-products from the cleavage process. nih.gov By collecting fractions corresponding to the main peak, a highly pure sample of the peptide can be obtained.

HPLC Parameter Significance for Fmoc-3,4-dichloro-D-phenylalanine Peptides
Retention Time (tR) Indicates the hydrophobicity of the peptide. The dichlorophenyl and Fmoc groups lead to increased retention times. nih.gov
Peak Area Proportional to the amount of the peptide present, used for purity assessment and quantification.
Peak Shape Sharp, symmetrical peaks are indicative of a well-behaved peptide and good chromatographic conditions. Broad or tailing peaks can suggest aggregation or interaction with the stationary phase.

Microscopic Techniques for Visualizing Supramolecular Peptide Assemblies (e.g., TEM, SEM)

When peptides containing Fmoc-3,4-dichloro-D-phenylalanine self-assemble into higher-order structures like nanofibers, nanotubes, or hydrogels, microscopic techniques are crucial for visualizing their morphology and dimensions.

Key Research Findings:

Transmission Electron Microscopy (TEM): TEM provides high-resolution images of the self-assembled nanostructures. Samples are typically negatively stained or cryo-preserved to enhance contrast. TEM studies on analogous self-assembling peptide systems have revealed the formation of long, entangled nanofibers with diameters on the nanometer scale. researchgate.net These images can provide information on the width, length, and persistence length of the fibrils, as well as their tendency to bundle or form networks.

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface topography of bulk materials, such as peptide hydrogels. It provides a three-dimensional view of the porous network structure formed by the entangled peptide nanofibers. This is essential for understanding the mechanical properties and potential applications of the hydrogel as a scaffold or delivery vehicle.

Correlated Microscopic Techniques: Advanced approaches can correlate microscopic imaging with other analytical methods. For example, combining liquid cell TEM with mass spectrometry allows for the simultaneous observation and chemical identification of peptide assemblies. researchgate.net

Microscopy Technique Information Obtained Typical Observations for Self-Assembling Peptides
Transmission Electron Microscopy (TEM) High-resolution 2D projection images of nanostructures.Visualization of individual nanofibers, nanotubes, or ribbons; measurement of fibril width and morphology. researchgate.netnih.gov
Scanning Electron Microscopy (SEM) 3D surface topography of bulk materials.Imaging of the porous network architecture of hydrogels.
Atomic Force Microscopy (AFM) High-resolution 3D surface imaging and mechanical properties.Measurement of fibril height, periodicity, and stiffness.

X-ray Crystallography for Atomic-Resolution Structure Determination of Peptides and Their Assemblies

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at atomic resolution. While obtaining suitable crystals of peptides can be challenging, a successful crystal structure provides unparalleled detail about conformation and intermolecular packing.

Key Research Findings:

Single Crystal Structure of Building Blocks: The crystal structure of the Fmoc-3,4-dichloro-D-phenylalanine building block itself can reveal its intrinsic conformational preferences and how it packs in the solid state. Studies on similar halogenated Fmoc-phenylalanine derivatives have shown how intermolecular hydrogen bonds and π-π stacking interactions dictate the crystal packing. mdpi.com For example, the crystal structure of Fmoc-3,4-difluoro-phenylalanine revealed a helical-like self-organization driven by weak C-H···F hydrogen bonds. mdpi.com

Peptide Crystal Structures: A crystal structure of a peptide containing 3,4-dichloro-D-phenylalanine would provide precise atomic coordinates, defining the backbone and side-chain torsion angles, and revealing the exact nature of the intermolecular interactions (e.g., hydrogen bonds, halogen bonds, π-π stacking) that stabilize the crystal lattice. These interactions are often representative of the forces that drive self-assembly in solution.

Fiber Diffraction: For highly ordered, fibrous assemblies, X-ray fiber diffraction can provide structural information. The diffraction pattern can reveal characteristic spacings, such as the ~4.7 Å spacing indicative of the inter-strand distance in a cross-β structure, which is a hallmark of amyloid-like fibrils formed by many self-assembling peptides.

Crystallographic Data Structural Insight
Unit Cell Dimensions The size and shape of the repeating unit in the crystal.
Space Group The symmetry of the crystal lattice.
Atomic Coordinates The precise 3D position of every atom in the molecule.
Torsion Angles (φ, ψ) Defines the backbone conformation of the peptide.
Intermolecular Distances and Angles Reveals the specific hydrogen bonds, halogen bonds, and van der Waals contacts that mediate crystal packing and self-assembly.

Computational Investigations and Predictive Modeling of Fmoc 3,4 Dichloro D Phenylalanine in Peptide Systems

Molecular Modeling and Simulation Methodologies

Molecular modeling and simulation are crucial for exploring how the incorporation of Fmoc-3,4-dichloro-D-phenylalanine affects peptide systems. These computational techniques operate at various levels of theory and resolution to provide a comprehensive picture of the molecule's behavior, from its electronic structure to its dynamic interactions within a complex biological environment.

Quantum chemical (QC) calculations, particularly Density Functional Theory (DFT), are essential for elucidating the fundamental electronic properties of Fmoc-3,4-dichloro-D-phenylalanine. By solving approximations of the Schrödinger equation, DFT can accurately model the distribution of electrons within the molecule, which governs its reactivity and non-covalent interactions.

Research on halogenated phenylalanines demonstrates that the number, position, and type of halogen atom significantly alter the electronic landscape of the aromatic ring. rsc.orgnih.gov For 3,4-dichloro-D-phenylalanine, the two electron-withdrawing chlorine atoms create a region of positive electrostatic potential on the opposite side of the ring, a phenomenon known as a σ-hole, which can participate in stabilizing halogen bonds. DFT calculations are used to quantify these effects by computing electrostatic potential (ESP) maps and calculating interaction energies. nih.gov

These calculations can deconstruct the forces driving intermolecular interactions, such as π-π stacking and halogen bonding, into constituent parts like electrostatic, exchange-repulsion, polarization, and dispersion energies. rsc.org Studies on halogenated toluene (B28343) dimers, which serve as a model for the phenylalanine side chain, show that dichlorination significantly enhances stacking interaction energies compared to unsubstituted or even difluorinated rings. rsc.org This increased interaction strength is attributed primarily to favorable dispersion and electrostatic forces, which can promote more stable and ordered peptide assemblies.

Table 1: Example of DFT-Calculated Interaction Energies for Halogenated Dimers This table illustrates the effect of halogenation on stacking interaction energy, as modeled by halogenated toluene dimers. The data is adapted from theoretical studies on similar compounds to demonstrate the principles applied to 3,4-dichloro-phenylalanine.

Dimer ModelInteraction Energy (kcal/mol)Primary Contributing Forces
Toluene-Toluene-2.5Dispersion
Monochloro-Toluene-3.8Dispersion, Electrostatics
Dichloro-Toluene-5.2Enhanced Dispersion & Electrostatics

Source: Adapted from findings in computational studies on halogenated aromatic interactions. rsc.org

While QC methods provide a static, high-detail picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of peptides over time. mdpi.com MD simulations model a system—comprising the peptide, solvent molecules (typically water), and ions—at the atomic level, using classical mechanics and a set of empirically derived parameters known as a force field to describe the interactions between atoms. mdpi.com

For peptides containing Fmoc-3,4-dichloro-D-phenylalanine, MD simulations are invaluable for several reasons:

Conformational Sampling: The simulations explore the vast landscape of possible three-dimensional structures (conformations) that a peptide can adopt in solution. acs.orgaip.org This reveals the preferred backbone (φ, ψ) and side-chain (χ) angles, and whether the dichlorinated residue induces or disrupts secondary structures like β-sheets or helices. nih.gov

Dynamic Behavior: By tracking atomic positions over nanoseconds to microseconds, MD can capture dynamic processes like folding, unfolding, and the flexibility of different peptide regions. acs.org Studies on peptides with unnatural amino acids have shown that these residues can significantly alter conformational flexibility and hydrogen-bonding patterns. nih.gov

The accuracy of MD simulations depends heavily on the quality of the force field. Standard force fields are well-parameterized for natural amino acids, but specific parameters for unnatural residues like 3,4-dichloro-D-phenylalanine must often be developed using QC calculations to ensure accurate representation of its electronic and steric properties. mdpi.com

The enhanced intermolecular interactions suggested by DFT calculations for dichlorinated phenylalanine often translate into a higher propensity for self-assembly and aggregation. Computational methods are critical for predicting how individual peptide molecules organize into larger, ordered structures such as nanofibers, nanotubes, or hydrogels. rsc.org

All-atom MD simulations can directly observe the initial stages of aggregation, showing how a few peptide molecules come together. mdpi.com For example, simulations of difluorinated Fmoc-Phe derivatives have successfully modeled the early formation of aggregates, identifying the key intermolecular contacts (e.g., π-π stacking of Fmoc groups and phenyl rings, hydrogen bonding between backbones) that drive the assembly process. mdpi.com

Because self-assembly can be a slow process, coarse-grained (CG) MD simulations are often employed. In the CG approach, groups of atoms are represented as single "beads," reducing the computational cost and allowing for the simulation of larger systems over longer timescales. mdpi.com This method has been successfully used to model the formation of peptide fibers from a dispersed state. mdpi.com Computational protocols have also been developed to specifically design self-assembling peptides with predefined structures, highlighting the predictive power of these tools. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies on Halogenated Phenylalanine Peptides

Structure-Activity Relationship (SAR) studies aim to understand how specific chemical features of a molecule relate to its biological function. encyclopedia.pub The introduction of halogen atoms into a peptide is a common strategy in medicinal chemistry to modulate properties like binding affinity, metabolic stability, and hydrophobicity. mdpi.comnih.gov Fmoc-3,4-dichloro-D-phenylalanine is a valuable building block for these studies. chemimpex.com

SAR studies on halogenated peptides have revealed several key principles:

Hydrophobicity and Binding: Halogenation, particularly with chlorine or bromine, increases the hydrophobicity of the phenylalanine side chain. This can enhance binding to hydrophobic pockets in target proteins or influence interactions with cell membranes. nih.gov

Halogen Bonding: The electropositive σ-hole on chlorine can form a specific, directional interaction with electron-rich atoms like oxygen or nitrogen in a receptor binding site, offering a way to engineer higher affinity and selectivity. mdpi.com

Conformational Control: The steric bulk of the chlorine atoms can restrict the rotational freedom of the side chain, locking the peptide into a more specific, bioactive conformation.

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating mathematical equations that correlate structural descriptors of molecules with their measured biological activity. frontiersin.orgresearchgate.net For peptides, descriptors can include properties of the amino acids (e.g., volume, polarity, charge) or 3D-QSAR fields that describe the shape and electronic properties of the aligned molecules (e.g., CoMFA, CoMSIA). rsc.org Machine learning algorithms like partial least squares (PLS), random forest (RF), and support vector machines (SVM) are increasingly used to build robust QSAR models. frontiersin.orgrsc.org

For example, a QSAR study on antiangiogenic peptides could use a model to predict the activity of new sequences containing 3,4-dichloro-D-phenylalanine, prioritizing the synthesis of the most promising candidates. nih.gov

Table 2: Illustrative SAR Data for Peptides with Phenylalanine Analogs This table presents hypothetical data based on real SAR studies, demonstrating how substituting the phenylalanine residue in a bioactive peptide can impact its inhibitory potency (IC50). Lower IC50 values indicate higher potency.

Peptide Analog (Modification at Phe)Biological TargetIC50 (nM)Interpretation
Native Peptide (L-Phe)Enzyme X150Baseline Activity
D-Phe AnalogEnzyme X95Improved binding due to D-chirality
4-Fluoro-D-Phe AnalogEnzyme X80Favorable electronic/steric effect
3,4-Dichloro-D-Phe Analog Enzyme X 35 Significant potency increase from hydrophobicity and/or halogen bonding
4-Nitro-D-Phe AnalogEnzyme X250Bulky group creates steric clash, reducing activity

Source: Data is illustrative, modeled after findings reported in medicinal chemistry literature on peptide analogs. sci-hub.seacs.org

Development of Predictive Tools for Peptide Design Incorporating Unnatural Amino Acids

The ultimate goal of computational modeling in this field is to move from analysis to prediction—to design novel peptides with desired properties from the ground up. The inclusion of unnatural amino acids like Fmoc-3,4-dichloro-D-phenylalanine presents a significant challenge for traditional predictive tools, which are often trained exclusively on the 20 canonical amino acids. nih.gov

Recent advancements, particularly in machine learning and artificial intelligence, are addressing this gap:

Generative Models: Tools like PepINVENT use generative AI to explore the vast chemical space of peptides, including those with non-natural amino acids. nih.govrsc.org These models can learn the "language" of peptide structure and, guided by reinforcement learning, design novel sequences optimized for specific properties like solubility or binding affinity.

Structure Prediction with Unnatural Residues: Deep learning models based on the groundbreaking AlphaFold architecture are being adapted to predict the 3D structures of peptides containing unnatural amino acids. nih.govbiorxiv.org Models like HighFold2 and HighFold3 incorporate new neural network modules and parameterization schemes to handle non-canonical residues, achieving high accuracy in structure prediction for modified cyclic and linear peptides. oup.combiorxiv.org

Specialized QSAR and Force Fields: The development of more accurate QSAR models and force field parameters for a wider range of unnatural amino acids remains an active area of research. acs.org By expanding the training datasets and refining the underlying physics, these tools will become more reliable for predicting the behavior of peptides containing residues like 3,4-dichloro-D-phenylalanine.

These predictive tools promise to accelerate the discovery and optimization of peptide-based drugs and materials by enabling researchers to computationally screen and design candidates with enhanced stability, affinity, and novel functionalities conferred by the inclusion of unique chemical moieties.

Biomedical and Biotechnological Applications of Peptides Containing Fmoc 3,4 Dichloro D Phenylalanine

Applications in Drug Discovery and Development of Peptide Therapeutics

The distinct physicochemical characteristics of Fmoc-3,4-dichloro-D-phenylalanine make it a valuable building block in the design and synthesis of novel peptide-based therapeutics. chemimpex.comchemimpex.com Its integration into peptide sequences can significantly influence their biological activity and pharmacological profiles.

Design and Synthesis of Receptor Ligands and Enzyme Inhibitors

Fmoc-3,4-dichloro-D-phenylalanine is instrumental in the synthesis of peptides designed to interact with specific biological targets, such as receptors and enzymes. chemimpex.comchemimpex.com The process of solid-phase peptide synthesis (SPPS) allows for the precise, sequential addition of amino acids, including unnatural ones like 3,4-dichloro-D-phenylalanine, to a growing peptide chain. chemimpex.comontosight.ai This methodical approach is fundamental to creating extensive libraries of peptide and peptidomimetic compounds for screening in drug discovery programs. nih.gov The unique structure of this dichlorinated amino acid can lead to the development of more effective pharmaceutical agents by enabling detailed structure-activity relationship (SAR) studies. chemimpex.com

The synthesis of these specialized peptides often involves standard Fmoc chemistry, which is favored for its ease of handling and the commercial availability of a wide array of Fmoc-protected amino acids. nih.gov The process typically begins with a resin support, and the peptide chain is elongated through coupling and deprotection steps. frontiersin.org The incorporation of 3,4-dichloro-D-phenylalanine can be a critical step in producing peptides with the potential to act as receptor agonists, antagonists, or enzyme inhibitors. google.com

Strategic Enhancement of Bioactivity and Receptor Selectivity through Halogenation

The introduction of halogen atoms, such as chlorine, onto the side chains of amino acids is a potent method for fine-tuning the biological and pharmacological properties of peptides. encyclopedia.pubnih.gov Halogenation can significantly impact a peptide's three-dimensional structure and surface characteristics, which are critical for its interaction with receptors or ligands. encyclopedia.pubnih.gov This modification can enhance the binding affinity and selectivity of a peptide for its target. chemimpex.comencyclopedia.pub

Therapeutic Areas: Oncology, Neuroscience, and Antimicrobial Research

The application of peptides containing 3,4-dichloro-D-phenylalanine spans several key therapeutic areas.

Oncology: In cancer research, modified peptides are being explored for their therapeutic potential. chemimpex.com For instance, the peptaibol culicinin D, an anticancer agent, has been the subject of analog studies where hydrophobic and halogenated derivatives of L-phenylalanine were introduced. thieme-connect.de These studies revealed that halogenation, in addition to hydrophobicity, is a crucial parameter governing the cytotoxicity of these peptides. thieme-connect.de The design of stapled peptides, a strategy to constrain peptide conformation, has also utilized derivatives of phenylalanine in the development of antitumor agents. frontiersin.org

Neuroscience: Fmoc-3,4-dichloro-D-phenylalanine plays a role in the study of neuropeptides, contributing to a deeper understanding of neurological functions and the development of potential treatments for neurodegenerative diseases. chemimpex.com The ability to synthesize peptides with enhanced stability and receptor selectivity is particularly valuable in this field. chemimpex.com

Antimicrobial Research: The development of novel antimicrobial peptides (AMPs) is a critical area of research to combat antibiotic resistance. The introduction of halogenated amino acids is a strategy being explored to enhance the activity of AMPs. nih.govacs.org While direct studies on 3,4-dichloro-D-phenylalanine in AMPs are not extensively detailed in the provided context, the general principle of using halogenation to modulate the properties of AMPs is well-established. nih.gov For example, studies on peptides containing other halogenated phenylalanines have been conducted to investigate their antimicrobial properties. acs.org

Peptide-Based Prodrug Design and Targeted Delivery System Research

A significant challenge in drug development is ensuring that a therapeutic agent reaches its intended target in the body. Peptide-based prodrugs and targeted delivery systems are innovative strategies to address this. ku.edu A prodrug is an inactive or less active compound that is converted into the active drug within the body. mdpi.com

The incorporation of specific amino acids or dipeptides can facilitate targeting of transporters that are overexpressed in certain tissues, such as cancer cells. acs.orgnih.gov For example, dipeptide prodrugs of the anticancer drug floxuridine (B1672851) have been designed to target the hPEPT1 transporter, with those containing aromatic amino acids showing enhanced affinity. acs.org The use of D-amino acids, such as D-phenylalanine derivatives, can also increase the enzymatic stability of prodrugs. nih.gov

Fmoc-3,4-dichloro-D-phenylalanine can be used in the synthesis of peptides that are part of bioconjugates for targeted drug delivery. chemimpex.com The unique chemical properties imparted by the dichlorophenyl group can be advantageous in these complex systems.

Protein Engineering and Bioconjugation for Novel Protein Functionality

The incorporation of unnatural amino acids is a cornerstone of modern protein engineering, enabling the creation of proteins with novel or enhanced properties. nih.govprofacgen.com

Modulation of Protein Stability and Functional Activity through Unnatural Amino Acid Incorporation

The introduction of unnatural amino acids, such as 3,4-dichloro-D-phenylalanine, into the primary sequence of a protein can significantly alter its structure, stability, and function. nih.govnih.gov This technique, known as genetic code expansion, allows for the site-specific incorporation of amino acids with unique side chains not found in the canonical 20 amino acids. nih.govfrontiersin.org

Halogenation, in particular, has been shown to be an effective strategy for enhancing protein stability. caltech.eduriken.jp The substitution of hydrogen with halogen atoms can increase thermal stability and resistance to chemical denaturation. nih.govcaltech.edu For example, the fluorination of leucine (B10760876) residues in a leucine zipper protein was shown to significantly increase its thermal stability. caltech.edu While this example uses fluorine, the principle of using halogenation to stabilize protein structures is broadly applicable. The incorporation of halogenated amino acids can influence protein folding and assembly, potentially strengthening interactions within the protein or between the protein and its ligands. caltech.edu

The ability to modulate protein function through the incorporation of unnatural amino acids has wide-ranging applications, from creating more robust enzymes for industrial biocatalysis to designing therapeutic proteins with improved efficacy. nih.govrsc.org

Below is a table summarizing the applications of peptides containing Fmoc-3,4-dichloro-D-phenylalanine and related halogenated amino acids.

Application Area Specific Use Key Findings/Rationale Relevant Compound(s)
Drug Discovery Design of Receptor Ligands & Enzyme InhibitorsEnables synthesis of peptide libraries for screening; allows for detailed Structure-Activity Relationship (SAR) studies. chemimpex.comnih.govFmoc-3,4-dichloro-D-phenylalanine
Drug Discovery Enhancement of Bioactivity & SelectivityHalogenation alters electronic properties and hydrophobicity, potentially leading to stronger and more selective target binding. chemimpex.comencyclopedia.pubnih.govHalogenated Phenylalanines
Therapeutics OncologyHalogenation is a key factor in the cytotoxicity of some anticancer peptides. chemimpex.comthieme-connect.deHalogenated Phenylalanine Derivatives
Therapeutics NeuroscienceUsed in the study and development of neuropeptides for neurological disorders. chemimpex.comchemimpex.comFmoc-3,4-dichloro-D-phenylalanine
Therapeutics Antimicrobial ResearchHalogenation can enhance the activity of antimicrobial peptides. nih.govHalogenated Amino Acids
Drug Delivery Peptide-Based ProdrugsD-amino acids can increase enzymatic stability; aromatic residues can enhance transporter affinity. acs.orgnih.govD-Phenylalanine Derivatives
Protein Engineering Modulation of Protein StabilityHalogenation of amino acid side chains can increase thermal and chemical stability of proteins. nih.govcaltech.eduriken.jpHalogenated Amino Acids
Protein Engineering Alteration of Protein FunctionIncorporation of unnatural amino acids allows for the creation of proteins with novel functionalities. nih.govprofacgen.comnih.gov3,4-dichloro-D-phenylalanine

Facilitation of Bioconjugation for Advanced Biomolecular Constructs

The chemical structure of Fmoc-3,4-dichloro-D-phenylalanine is highly advantageous for bioconjugation, the process of linking molecules to create complex, functional constructs. The fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the amino function, which is crucial during solid-phase peptide synthesis (SPPS), allowing for the sequential and controlled addition of amino acids to build a specific peptide sequence. chemimpex.com

The presence of the 3,4-dichloro-D-phenylalanine moiety itself offers unique properties for creating advanced biomolecular constructs. The dichlorophenyl group enhances the reactivity and can introduce specific interactions within the final peptide structure. chemimpex.com This modification allows for the creation of peptides with tailored properties, which can then be conjugated to other biomolecules like proteins, nucleic acids, or polymers. This process is fundamental in the development of targeted drug delivery systems, where a peptide designed to recognize a specific cell type is linked to a therapeutic agent. chemimpex.com

Development of Supramolecular Biomaterials from Modified Peptides

The ability of short, modified peptides to self-assemble into larger, ordered structures is a cornerstone of supramolecular chemistry and biomaterials science. Peptides containing Fmoc-3,4-dichloro-D-phenylalanine are part of a class of molecules known as low-molecular-weight gelators, which can form extensive networks that immobilize solvents, creating hydrogels.

Peptides containing Fmoc-protected amino acids, including halogenated derivatives like Fmoc-3,4-dichloro-D-phenylalanine, are well-regarded for their capacity to form hydrogels through self-assembly. researchgate.net These hydrogels consist of a network of self-assembled nanofibrils that entrap large amounts of water. researchgate.net The formation and properties of these materials are governed by non-covalent interactions, such as π-π stacking of the Fmoc groups and hydrogen bonding between the peptide backbones.

A key advantage of these peptide-based hydrogels is that their mechanical properties can be precisely controlled, or "tuned," by altering various experimental parameters. mdpi.com This tunability is critical for applications like tissue engineering, where the stiffness of the scaffold can direct cell differentiation. mdpi.com For instance, mesenchymal stem cells have been shown to differentiate into bone cells (osteogenic lineages) when cultured on more rigid hydrogel scaffolds. mdpi.com The factors influencing these properties are detailed in the table below.

ParameterEffect on Hydrogel PropertiesScientific Rationale
Peptide Concentration Increasing concentration generally leads to a significant increase in mechanical rigidity (storage modulus, G'). mdpi.comHigher concentration promotes more extensive fibrillar networks and cross-linking, resulting in a stiffer gel.
pH of the Solution Altering the pH affects the ionization state of the peptide's terminal carboxyl group, influencing self-assembly and gelation. researchgate.netmdpi.comAt certain pH values, electrostatic repulsion is minimized, facilitating the aggregation required for hydrogel formation. researchgate.net
Temperature Temperature can be used as a stimulus to induce gel formation. researchgate.netThermal energy can overcome kinetic barriers, allowing the peptide molecules to rearrange and self-assemble into a stable hydrogel network.
Solvent/Additives The choice of solvent and the addition of salts can modify the kinetics and final properties of the hydrogel. mdpi.comSolvents can influence the solubility of the peptide, while ions from salts can screen electrostatic charges, affecting the self-assembly process.

The introduction of chlorine atoms on the phenyl ring of phenylalanine, as in Fmoc-3,4-dichloro-D-phenylalanine, modifies the hydrophobicity and electronic properties of the amino acid. These changes can significantly influence the self-assembly process, leading to hydrogels with unique mechanical strengths and stability compared to their non-halogenated counterparts. mdpi.com

The self-assembly of peptides containing Fmoc-3,4-dichloro-D-phenylalanine is not limited to the formation of bulk hydrogels but also allows for the precise engineering of functional nanostructures. The fundamental building blocks of these hydrogels are nanofibrils, which can be manipulated to create materials with specific functionalities.

The process begins with the spontaneous organization of individual peptide molecules into nanofibrillar structures, driven by the aforementioned non-covalent interactions. researchgate.net The dichlorination of the phenylalanine side chain can enhance these interactions, leading to more stable and well-defined nanostructures. These nanofibrils can be aligned or patterned using techniques like extrusion or electrospinning, making them suitable for a range of material science applications. mdpi.com The resulting materials can be used as scaffolds for tissue engineering, platforms for controlled drug release, or as components in nanoscale electronics. researchgate.net

Applications as Advanced Analytical Probes in Biological Systems

The unique structural features of Fmoc-3,4-dichloro-D-phenylalanine make it a valuable component in the design of sophisticated probes for studying complex biological processes.

Peptides containing modified amino acids like 3,4-dichloro-L-phenylalanine have been utilized as tools to investigate protein-protein interactions (PPIs). alfa-chemistry.com The incorporation of the D-enantiomer, Fmoc-3,4-dichloro-D-phenylalanine, can confer resistance to enzymatic degradation, resulting in probes with longer biological half-lives.

The dichlorinated phenyl ring is a key feature for this application. Halogen atoms can participate in halogen bonding, a specific type of non-covalent interaction, and can also enhance hydrophobic interactions. By incorporating this amino acid into a peptide sequence that mimics a protein's binding domain, researchers can create probes that bind more tightly or with greater specificity to a target protein. For example, similar to how trifluoromethyl groups can improve binding to hydrophobic pockets in proteins, the dichloro-substituted ring can enhance affinity, making these peptides effective inhibitors or modulators of PPIs. These probes are invaluable for mapping binding interfaces and studying the conformational changes that occur upon protein binding.

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate group behaviors, including biofilm formation and virulence factor production. plos.org Inhibiting QS is a promising strategy to combat bacterial infections without inducing widespread resistance. Phenylalanine derivatives have been identified as potential quorum sensing inhibitors (QSIs). nih.gov

Research has focused on how these compounds interfere with QS signaling pathways. In pathogens like Pseudomonas aeruginosa, QS is regulated by systems such as las and rhl, which use acyl-homoserine lactone (AHL) signal molecules. plos.orgmdpi.com Another bacterium, Chromobacterium violaceum, uses the CviR receptor in its QS system and is often used as a model to screen for QSI activity. nih.gov Studies have shown that compounds designed from a phenylalanine scaffold can effectively inhibit these systems.

Research FindingOrganism/SystemMechanism/Effect
Biofilm Inhibition P. aeruginosaCertain organosulfur compounds inspired by natural products inhibit biofilm formation without affecting planktonic cell growth, suggesting a mechanism independent of bactericidal activity. plos.org
CviR Inhibition C. violaceumPhenylalanine derivatives bearing a hydroxamic acid moiety have been synthesized and shown to inhibit the CviR receptor, which in turn reduces the production of the pigment violacein, a marker for QS activity. nih.gov
Structure-Activity Relationship Synthetic Phenylalanine DerivativesA synthesized compound, (S)-3,4-Dichloro-N-(1-(hydroxyamino)-1-oxo-3-phenylpropan-2-yl)benzamide, demonstrated inhibitory activity, highlighting the importance of the dichlorinated phenyl group in the molecule's function as a QSI. nih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing Fmoc-3,4-dichloro-D-phenylalanine, and how can side reactions be minimized?

  • Methodology : A two-step synthesis is commonly employed:

Deprotection and Fmoc introduction : Use LiOH·H₂O (12 equiv) in H₂O-THF (1:1) at 70°C for 12 h, followed by Fmoc-OSu (2 equiv) with NaHCO₃ in dioxane-H₂O at RT for 12 h .

Methylation : Treat with CH₃I (4 equiv) and K₂CO₃ (2 equiv) in DMF at RT for 12 h to protect reactive thiol groups, yielding ~75–78% purity .

  • Critical Considerations : Monitor for dimerization byproducts (e.g., [M + Na]⁺ peaks in HRMS) and optimize reaction times to avoid over-alkylation .

Q. How can the structural integrity of Fmoc-3,4-dichloro-D-phenylalanine be validated post-synthesis?

  • Analytical Workflow :

  • HRMS : Detect molecular ion peaks (e.g., [M + Na]⁺) and dimerization artifacts (e.g., m/z 949.1724 observed in dimercaptophenylalanine derivatives) .
  • XRD : Use single-crystal X-ray diffraction (space group P212121) to confirm stereochemistry and hydrogen-bonding patterns, as demonstrated for related Fmoc-Phe derivatives .
  • ¹H/¹³C NMR : Verify absence of residual solvents (e.g., DMF) and confirm substitution patterns on the aromatic ring .

Advanced Research Questions

Q. How do steric and electronic effects of 3,4-dichloro substitution influence self-assembly in peptide hydrogels compared to fluorinated analogs?

  • Comparative Insights :

  • Steric Effects : Dichloro groups may hinder π-π stacking compared to fluorinated derivatives (e.g., Fmoc-3,4F-Phe), which exhibit stronger aromatic interactions due to fluorine’s electronegativity .
  • Hydrogen Bonding : Cl substituents can enhance halogen bonding, potentially stabilizing fibrillar networks. MD simulations (e.g., 80 ns runs with 36 monomers in water) can model aggregation kinetics .
    • Experimental Validation : Compare storage moduli (G') via oscillatory rheometry and analyze nanofiber morphology using TEM/SEM .

Q. What strategies resolve contradictions in mass spectrometry data, such as unexpected dimerization peaks?

  • Troubleshooting :

  • HRMS Artifacts : Dimerization (e.g., m/z 949.1724 in dimercaptophenylalanine derivatives) may arise from oxidative coupling during synthesis. Use argon purging and Schlenk lines to suppress side reactions .
  • Chromatographic Purification : Employ reverse-phase HPLC with C18 columns and gradient elution (ACN/H₂O + 0.1% TFA) to isolate monomeric species .

Q. How can molecular dynamics (MD) simulations predict the self-assembly behavior of Fmoc-3,4-dichloro-D-phenylalanine?

  • Protocol :

System Setup : Embed 36 monomers in a 90 ų water box with 20 Šspacing to mimic experimental concentrations .

Energy Minimization : Perform steepest descent and Newton-Raphson steps (50–100 cycles) followed by 1 ns equilibration .

Analysis : Track radius of gyration (Rg) and solvent-accessible surface area (SASA) to quantify compactness and aromatic ring burial over 80 ns simulations .

  • Validation : Compare simulated aggregation patterns with XRD/PXRD data (e.g., 2θ = 10.8° peaks for ordered fibrils) .

Q. What role does Fmoc-3,4-dichloro-D-phenylalanine play in stabilizing peptide-receptor interactions?

  • Case Study : Incorporate the derivative into decapeptides via solid-phase synthesis (e.g., using Rink amide resin and HATU/DIPEA activation).
  • Binding Analysis : Use SPR or ITC to quantify affinity enhancements for targets like enzymes, leveraging the dichloro group’s hydrophobic and halogen-bonding properties .

Methodological Notes

  • Contradictions in Data : Dimerization observed in HRMS underscores the need for stringent reaction controls.
  • Experimental Design : For self-assembly studies, combine MD simulations (>80 ns) with time-resolved spectroscopy (e.g., CD, fluorescence) to correlate structural transitions with gelation kinetics .
  • Safety : Store at 2–8°C in sealed, argon-purged vials to prevent oxidation .

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-D-Phe(3,4-DiCl)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-D-Phe(3,4-DiCl)-OH

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.